molecular formula C7H5F3N2S B1303379 6-(Trifluoromethyl)thionicotinamide CAS No. 386715-34-0

6-(Trifluoromethyl)thionicotinamide

Cat. No.: B1303379
CAS No.: 386715-34-0
M. Wt: 206.19 g/mol
InChI Key: PDBGSSVKKHIEBN-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)thionicotinamide is a nicotinamide derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a thioamide (-C(S)NH₂) functional group. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for improving pharmacokinetic properties in drug design .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2S/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBGSSVKKHIEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380698
Record name 6-(Trifluoromethyl)thionicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-34-0
Record name 6-(Trifluoromethyl)thionicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 386715-34-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)thionicotinamide typically involves the introduction of a trifluoromethyl group into a thionicotinamide precursor. One common method involves the reaction of 6-chloronicotinamide with trifluoromethylthiolate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)thionicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Trifluoromethyl)thionicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)thionicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Agents

A. Calcium Channel Blocker Analogue The compound [(3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one] () shares the 6-(trifluoromethyl) motif. Unlike 6-(Trifluoromethyl)thionicotinamide’s pyridine-thioamide core, this analogue features a benzazepinone scaffold. The trifluoromethyl group here increases potency and duration of action in hypertension treatment, attributed to enhanced electron-withdrawing effects and steric hindrance, which reduce metabolic degradation .

B. Pyridine/Pyrimidine Derivatives European patent applications (Evidences 4–8) describe compounds like 7-[[2,3-difluoro-4-[2-ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide. These derivatives incorporate 6-(trifluoromethyl)pyridin-3-yl or pyrimidin-4-yl groups into spirocyclic frameworks. The trifluoromethyl group improves target binding affinity and solubility compared to non-fluorinated analogs .

Structural Comparison Table

Compound Core Structure Key Substituents Therapeutic Application
This compound Pyridine-thioamide -CF₃ (C6), -C(S)NH₂ (C2) Hypothetical enzyme inhibitor
Benzazepinone () Benzazepinone -CF₃ (C6), -OH (C3), -OCH₃ (C4) Calcium channel blocker
Spirocyclic derivative () Diazaspiro[3.5]nonene -CF₃ (pyridyl C6), -F (aryl) Antihypertensive agent
Physicochemical and Pharmacokinetic Properties

A. HPLC Retention and Solubility The spirocyclic derivative in exhibits an HPLC retention time of 1.40 minutes (MeCN/water, 0.1% formic acid), suggesting moderate polarity. The trifluoromethyl group increases logP (lipophilicity) compared to non-fluorinated analogs, enhancing membrane permeability .

B. Metabolic Stability The benzazepinone analogue () demonstrates prolonged duration due to the trifluoromethyl group’s resistance to oxidative metabolism. This property is critical for reducing dosing frequency in antihypertensive therapies .

Biological Activity

6-(Trifluoromethyl)thionicotinamide is an intriguing compound that has garnered attention due to its unique structural features and potential biological activities. Characterized by the trifluoromethyl group attached to a thionicotinamide structure, this compound exhibits various chemical reactivities and biological interactions that may have therapeutic implications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C7_7H6_6F3_3N2_2S
  • Molecular Weight : Approximately 206.12 g/mol
  • Structural Features : The compound features a trifluoromethyl group (CF3_3) and a thioamide functional group, which contribute to its unique reactivity and biological properties.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
6-(Trifluoromethyl)nicotinamideContains trifluoromethyl group, no sulfurKnown for antiviral activity
ThionicotinamideContains sulfur in thioamide formPotential anticancer properties
2-Hydroxy-6-(trifluoromethyl)nicotinic acidHydroxyl group additionEnhanced solubility
NicotinamideLacks trifluoromethyl groupWell-studied for metabolic effects

The presence of the trifluoromethyl group enhances the lipophilicity of this compound, allowing for better membrane penetration and interaction with biological targets.

The mechanism of action of this compound involves its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways essential for cell proliferation and survival. The compound may also interfere with metabolic pathways by altering protein interactions.

Antiviral and Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising antiviral and anticancer activities. For instance, derivatives of thionicotinamide have been shown to inhibit viral replication and possess potential anticancer properties due to their ability to disrupt cellular signaling pathways involved in tumor growth.

Case Studies

  • Antiviral Activity : A study demonstrated that thionicotinamide derivatives could effectively inhibit the replication of various viruses, suggesting a potential role in antiviral drug development.
  • Anticancer Efficacy : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it may act as an inhibitor of certain dehydrogenases or kinases, which are crucial for cellular energy metabolism and signaling pathways.

Synthetic Routes

The synthesis of this compound typically involves the reaction of a thionicotinamide precursor with trifluoromethylthiolate. This process is conducted under controlled conditions to ensure high yield and purity.

Industrial Applications

Due to its unique properties, this compound is explored for various applications:

  • Drug Development : Investigated as a potential therapeutic agent in treating viral infections and cancers.
  • Chemical Synthesis : Used as a building block in the synthesis of more complex molecules in medicinal chemistry.
  • Agrochemicals : Potential applications in developing pesticides or herbicides due to its biological activity .

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